2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
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Overview
Description
2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazoles and thiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with 2-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Triazole derivatives: These compounds share the triazole ring but may have different substituents, leading to variations in their biological activities.
Thiazole derivatives: These compounds contain the thiazole ring and exhibit diverse biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined triazole and thiazole rings, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H10ClN3S |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C16H10ClN3S/c17-13-9-5-4-8-12(13)15-18-16-20(19-15)14(10-21-16)11-6-2-1-3-7-11/h1-10H |
InChI Key |
DJCDSYSOIXWFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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